1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-dimethylcarbamimidothioate
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Overview
Description
1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N’-dimethylcarbamimidothioate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a dimethylcarbamimidothioate group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N’-dimethylcarbamimidothioate typically involves multi-step organic reactions. One common approach is the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the dioxopyrrolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N’-dimethylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamimidothioate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N’-dimethylcarbamimidothioate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N’-dimethylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the dioxopyrrolidinyl and carbamimidothioate groups contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N,N’-dimethylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and binding affinity, while the dioxopyrrolidinyl and carbamimidothioate groups provide versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C13H14FN3O2S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-dimethylcarbamimidothioate |
InChI |
InChI=1S/C13H14FN3O2S/c1-15-13(16-2)20-10-7-11(18)17(12(10)19)9-6-4-3-5-8(9)14/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
WWWFSXZJZOLPIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)SC1CC(=O)N(C1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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